2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one
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Overview
Description
2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one is a complex organic compound that features a morpholine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety and a chloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the morpholine ring: This involves the cyclization of an appropriate diol or diamine precursor.
Introduction of the chloroethanone group: This can be done by reacting the morpholine derivative with chloroacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo intramolecular cyclization under certain conditions to form new ring structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substitution reactions: Products include various substituted morpholine derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the oxadiazole ring, potentially with altered electronic properties.
Scientific Research Applications
2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one: can be compared with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-8-12(19)18-6-7-20-9-11(18)13-16-14(21-17-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXVSNNRDGQNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCl)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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